DDR1-IN-1 dihydrochloride is a selective inhibitor of the discoidin domain receptor 1, a receptor tyrosine kinase involved in various cellular processes, particularly those related to collagen signaling. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and fibrosis, due to its ability to modulate the activity of DDR1, which plays a crucial role in cell adhesion, migration, and proliferation.
DDR1-IN-1 dihydrochloride is commercially available from several suppliers, including Tocris and MedChemExpress. It is primarily used in laboratory research settings to study the biological functions of DDR1 and its implications in various diseases.
The synthesis of DDR1-IN-1 dihydrochloride involves several chemical reactions that yield the final compound. The synthesis typically starts with the preparation of key intermediates that are subsequently reacted to form the desired structure.
The molecular structure of DDR1-IN-1 dihydrochloride can be represented by its chemical formula:
The compound features a complex structure that includes multiple functional groups which contribute to its biological activity. The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 625.51 g/mol |
Solubility | Water (62.55 mg/mL), DMSO (31.28 mg/mL) |
InChI Key | PBUOJKYQZINPKD-UHFFFAOYSA-N |
DDR1-IN-1 dihydrochloride primarily acts by inhibiting the autophosphorylation of DDR1 in response to collagen binding.
The mechanism by which DDR1-IN-1 exerts its effects involves several steps:
Research indicates that DDR1-IN-1 has an IC50 value of approximately 105 nM for DDR1 and 413 nM for DDR2, demonstrating its selectivity for DDR1 over other similar receptors .
DDR1-IN-1 dihydrochloride is primarily utilized in scientific research for:
Discoidin Domain Receptor Tyrosine Kinase 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that belongs to a specialized subclass distinguished by its extracellular discoidin homology domains. Unlike typical RTKs activated by soluble growth factors, DDR1 is selectively activated by various collagen types (I, III, IV, V, and VI) present in the extracellular matrix (ECM). This receptor was initially discovered during a screen for tyrosine phosphorylation events in breast cancer cells and has since been recognized as a critical mediator of cell-ECM communication [6] [9]. DDR1 exhibits several distinctive characteristics that set it apart from other RTKs, including constitutive dimerization in the absence of ligand and remarkably slow activation kinetics, with autophosphorylation peaking hours rather than minutes after collagen binding [7] [9]. This unusual activation pattern reflects its specialized role in maintaining prolonged signaling cascades that regulate fundamental cellular processes including adhesion, proliferation, differentiation, and survival.
The DDR1 protein features a multi-domain architecture that facilitates its unique signaling functions. Its extracellular region consists of an N-terminal discoidin (DS) domain responsible for collagen recognition, followed by a DS-like domain that participates in receptor dimer stabilization. The intracellular portion contains a juxtamembrane regulatory region and a tyrosine kinase domain that initiates downstream signaling upon activation [6] [7]. Crystal structures reveal that the DS and DS-like domains form a compact structure with an extensive interface (∼700 Ų buried surface area), creating a rigid platform for collagen binding and receptor activation [7].
Following collagen binding, DDR1 undergoes autophosphorylation at multiple tyrosine residues within its activation loop (Tyr792, Tyr796, and Tyr797), triggering the recruitment of various signaling adaptors including ShcA, SHP-2, and the p85 subunit of PI3K [4] [6]. This leads to activation of diverse signaling pathways such as MAPK, integrin, Notch, and NF-κB cascades. The kinase domain conformation is regulated by a hydrophobic spine network involving residues His764, Phe785, Met676, and Leu687, which maintains the relative orientation of the N-lobe and C-lobe essential for catalytic activity [4]. The functional outcome of DDR1 signaling varies significantly by cellular context, influencing processes ranging from embryonic development to pathological conditions including fibrosis and cancer progression.
Table 1: Structural Domains of DDR1 and Their Functional Roles
Domain | Structural Features | Functional Role |
---|---|---|
Discoidin (DS) | β-barrel structure; collagen-binding loops | Collagen recognition; receptor dimer stabilization |
DS-like domain | Tightly associated with DS domain; epitope for mAbs | Mediates inhibitory antibody binding; dimer support |
Transmembrane | High self-interaction propensity | Constitutive dimerization; signal transmission |
Juxtamembrane | Contains tyrosine residues | Docking site for SH2/PTB domain-containing proteins |
Kinase domain | Typical bilobal kinase fold; hydrophobic spine | Catalytic activity; ATP binding; substrate phosphorylation |
DDR1 has emerged as a promising therapeutic target due to its significant roles in multiple pathological processes. In oncology, DDR1 is frequently overexpressed or mutated in various epithelial cancers, including breast, ovarian, lung, and brain malignancies. Its activation promotes tumor progression through several mechanisms: enhancing cancer cell survival via NF-κB-mediated induction of cyclooxygenase-2 (COX-2); facilitating epithelial-mesenchymal transition (EMT); remodeling the extracellular matrix to support invasion; and regulating chemoresistance pathways [3] [6]. Notably, DDR1 signaling induces COX-2 expression through NF-κB pathway activation, creating a pro-survival advantage that protects tumor cells from genotoxic stress induced by chemotherapy [3].
Beyond cancer, DDR1 contributes significantly to fibrotic disorders through its role in collagen deposition and activation of fibroblasts. Studies using DDR1-deficient mice demonstrate protection against fibrosis in models of atherosclerosis, pulmonary fibrosis, and renal fibrosis [4] [6]. Additionally, DDR1 engages in cross-talk with other receptors, particularly the insulin-like growth factor 1 receptor (IGF-IR). This interaction enhances IGF-IR signaling in breast cancer cells, promoting proliferation, migration, and colony formation, while IGF-I stimulation conversely induces DDR1 phosphorylation and internalization – highlighting a reciprocal regulatory relationship [8]. These multifaceted roles in disease pathogenesis provide a compelling rationale for developing targeted DDR1 inhibitors.
Table 2: Pathological Contexts for DDR1 Targeting
Pathology | DDR1 Involvement | Key Mechanisms |
---|---|---|
Breast Cancer | Overexpression; enhanced signaling | EMT promotion; IGF-IR cross-talk; chemoresistance |
Ovarian Cancer | Isoform-specific expression | Invasion; metastasis |
Lung Cancer | Somatic mutations identified | Anchorage-independent growth; tumorigenesis |
Fibrosis | Mediates collagen deposition | Fibroblast activation; ECM remodeling |
Atherosclerosis | Promotes plaque formation | Smooth muscle cell migration; collagen organization |
The development of DDR1-IN-1 dihydrochloride (chemical name: N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride) emerged from efforts to address the selectivity limitations of existing DDR1 inhibitors [1] [10]. Early DDR1 inhibitors included multi-targeted tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib, which potently inhibited DDR1 (IC₅₀ values of 43 nM, 3.7 nM, and 1.35 nM respectively) but lacked specificity due to their primary design as Abl kinase inhibitors [4] [5]. DDR1-IN-1 was rationally designed using a type II kinase inhibitor pharmacophore model that divides inhibitors into three critical sections: a "head" motif interacting with the kinase hinge region, a "linker" spanning the gatekeeper area, and a "tail" occupying the hydrophobic pocket created by DFG motif flipping [5].
Biochemical characterization revealed DDR1-IN-1 as a potent and selective DDR1 inhibitor with an IC₅₀ of 105 nM against DDR1 and 413 nM against DDR2, demonstrating approximately 4-fold selectivity for DDR1 over DDR2 [5] [10]. The compound's selectivity was rigorously evaluated using the KinomeScan profiling platform against a panel of 451 kinases, yielding an exceptional selectivity score (S(1)) of 0.01 at 1 μM concentration. This indicated minimal off-target binding, with only weak interactions observed against ABL, KIT, and PDGFRβ that were not confirmed in enzymatic assays [5]. The structural basis for this selectivity was elucidated through a co-crystal structure of DDR1 bound to DDR1-IN-1 at 2.2 Å resolution, confirming a DFG-out binding mode where the inhibitor forms hydrogen bonds with Met704 and Asp702 in the hinge region, and with Glu672 in the αC-helix and Asp784 in the DFG motif [5].
A key validation tool emerged through the identification of a gatekeeper mutation (G707A) in the hinge region that confers >20-fold resistance to DDR1-IN-1. This mutation served as a critical chemical-genetic tool for establishing DDR1-dependent pharmacology, allowing researchers to distinguish specific DDR1 inhibition from off-target effects [5]. Cellular assays confirmed that DDR1-IN-1 effectively blocks collagen-induced DDR1 autophosphorylation in U2OS cells with an EC₅₀ of 86 nM, demonstrating excellent cellular target engagement [5] [10]. The development of DDR1-IN-1 dihydrochloride thus provided researchers with a valuable pharmacological probe to dissect DDR1-dependent signaling in physiological and pathological contexts.
Table 3: Biochemical and Cellular Profiling of DDR1-IN-1
Parameter | Value | Experimental Context |
---|---|---|
DDR1 Biochemical IC₅₀ | 105 nM | Enzymatic assay using DDR1 kinase domain |
DDR2 Biochemical IC₅₀ | 413 nM | Enzymatic assay using DDR2 kinase domain |
Cellular EC₅₀ (pY513) | 86 nM | Collagen-I-induced autophosphorylation in U2OS cells |
KinomeScan Selectivity (S(1)) | 0.01 at 1 μM | Profiling against 451 kinases |
Aqueous Solubility | 100 mM (water); 50 mM (DMSO) | Solubility in standard solvents |
Molecular Weight | 625.51 g/mol (dihydrochloride salt) | — |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: